REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=O.CCN(CC)CC.CN([C:23]([O:27][N:28]1N=NC2C=CC=N[C:29]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.CNOC>C(Cl)Cl.CN(C=O)C>[CH3:23][O:27][N:28]([CH3:29])[C:10]([C:2]1[S:1][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=1)=[O:12] |f:2.3,4.5|
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Name
|
|
Quantity
|
11.5 g
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Type
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reactant
|
Smiles
|
S1C(=CC=2C=NC=CC21)C(=O)O
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Name
|
|
Quantity
|
26.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for 20 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
continued overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |